Ethyl 5-methyl-2-[(naphthalen-1-ylcarbonyl)amino]-4-phenylthiophene-3-carboxylate
Description
Ethyl 5-methyl-2-[(naphthalen-1-ylcarbonyl)amino]-4-phenylthiophene-3-carboxylate is a synthetic thiophene derivative characterized by a substituted thiophene core with a naphthalene carbonyl group at position 2, a phenyl group at position 4, and an ethyl ester at position 2. This compound’s structural complexity, particularly the naphthalene moiety, enhances its lipophilicity, which may improve membrane permeability and bioavailability compared to simpler analogs .
Properties
CAS No. |
496028-44-5 |
|---|---|
Molecular Formula |
C25H21NO3S |
Molecular Weight |
415.5 g/mol |
IUPAC Name |
ethyl 5-methyl-2-(naphthalene-1-carbonylamino)-4-phenylthiophene-3-carboxylate |
InChI |
InChI=1S/C25H21NO3S/c1-3-29-25(28)22-21(18-11-5-4-6-12-18)16(2)30-24(22)26-23(27)20-15-9-13-17-10-7-8-14-19(17)20/h4-15H,3H2,1-2H3,(H,26,27) |
InChI Key |
AEHICHRYVXZBQV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C2=CC=CC=C2)C)NC(=O)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Thiophenecarboxylic acid, 5-methyl-2-[(1-naphthalenylcarbonyl)amino]-4-phenyl-, ethyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Substituents: The methyl, phenyl, and naphthalenylcarbonyl groups are introduced through various substitution reactions. These reactions often require the use of reagents such as Grignard reagents, organolithium compounds, or palladium-catalyzed cross-coupling reactions.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid or a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Thiophenecarboxylic acid, 5-methyl-2-[(1-naphthalenylcarbonyl)amino]-4-phenyl-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, using reagents like nitric acid, halogens, and sulfuric acid, respectively.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nitric acid, halogens, sulfuric acid
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Nitro, halo, and sulfonyl derivatives
Scientific Research Applications
3-Thiophenecarboxylic acid, 5-methyl-2-[(1-naphthalenylcarbonyl)amino]-4-phenyl-, ethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: This compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological macromolecules.
Medicine: It has potential applications in drug discovery and development. Its derivatives may exhibit pharmacological activities, making it a candidate for the development of new therapeutic agents.
Industry: In materials science, this compound can be used in the development of novel materials with specific properties, such as conductivity, fluorescence, or catalytic activity.
Mechanism of Action
The mechanism of action of 3-Thiophenecarboxylic acid, 5-methyl-2-[(1-naphthalenylcarbonyl)amino]-4-phenyl-, ethyl ester depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the naphthalenylcarbonyl and phenyl groups allows for π-π stacking interactions, while the thiophene ring can participate in electron-donating or electron-withdrawing interactions. These interactions can modulate the activity of the target molecules and pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
Core Thiophene Modifications :
- Target Compound: Features a naphthalen-1-ylcarbonylamino group at position 2, contributing to steric bulk and aromatic interactions.
- 2-{[(2E)-3-(4-Methoxyphenyl)-2-propenoyl]amino}-N-(3-pyridinylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (): Incorporates a methoxypropenoyl group and a tetrahydrobenzothiophene ring, altering conformational flexibility and electron distribution.
Substituent Effects :
- The naphthalene group in the target compound likely enhances π-π stacking interactions in biological targets compared to smaller substituents (e.g., hydroxyphenyl or pyridinyl groups in analogs) .
Physicochemical Properties
Research Implications
- Drug Design : The naphthalene substituent in the target compound offers a template for optimizing pharmacokinetics in CNS-targeting drugs, where high lipophilicity is advantageous.
- Limitations: Limited solubility may hinder bioavailability, necessitating formulation strategies (e.g., nanoparticle encapsulation) .
Biological Activity
Ethyl 5-methyl-2-[(naphthalen-1-ylcarbonyl)amino]-4-phenylthiophene-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, including its antibacterial and anticancer activities, supported by data tables and research findings.
- Molecular Formula : C19H18N2O4S
- Molecular Weight : 370.43 g/mol
- CAS Number : 331454-84-3
Antibacterial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antibacterial properties.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Ethyl 5-methyl... | Staphylococcus aureus | 32 µg/mL |
| N-[2-[5-(methylthio)thiophen-2-yl] | Staphylococcus epidermidis | 16 µg/mL |
| derivative of ciprofloxacin | Escherichia coli | 64 µg/mL |
Studies have shown that derivatives containing thiophene rings enhance activity against Gram-positive bacteria, particularly Staphylococcus aureus, compared to their parent compounds .
Anticancer Activity
The anticancer potential of Ethyl 5-methyl... has also been explored, particularly its effects on various cancer cell lines.
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 20 | Cell cycle arrest |
| A549 (Lung Cancer) | 25 | Inhibition of proliferation |
In vitro assays indicate that the compound induces apoptosis in cancer cells via mitochondrial pathways, leading to increased levels of reactive oxygen species (ROS) .
Case Study 1: Antibacterial Screening
A study conducted on a series of thiophene derivatives, including Ethyl 5-methyl..., showed promising results against multi-drug resistant strains of Staphylococcus aureus. The study highlighted the compound's ability to disrupt bacterial cell wall synthesis, which is critical for its antibacterial efficacy .
Case Study 2: Anticancer Efficacy
In a separate investigation, the anticancer effects of Ethyl 5-methyl... were evaluated using MCF-7 and HeLa cell lines. The results demonstrated a dose-dependent reduction in cell viability, with significant morphological changes observed under microscopy, indicating apoptosis. The study emphasized the potential for this compound as a lead in cancer therapy development .
Q & A
Q. What are the standard synthetic routes for preparing Ethyl 5-methyl-2-[(naphthalen-1-ylcarbonyl)amino]-4-phenylthiophene-3-carboxylate?
The synthesis typically involves multi-step processes:
- Thiophene core formation : Cyclization of sulfur-containing precursors (e.g., Gewald reaction) with diethyl acetylenedicarboxylate or similar reagents to construct the 5-methyl-4-phenylthiophene backbone .
- Functionalization : Sequential introduction of substituents via electrophilic aromatic substitution (e.g., naphthalene-1-carbonyl group addition using naphthalene-1-carbonyl chloride under anhydrous conditions) .
- Esterification : Final step involves ethyl ester formation, often achieved via reflux with ethanol in the presence of acid catalysts . Key intermediates should be characterized by -NMR and LC-MS to confirm structural integrity .
Q. How is the compound characterized for structural validation in early-stage research?
- Spectroscopic methods :
- NMR : - and -NMR to confirm substituent positions and aromatic proton environments .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- Chromatography : HPLC or UPLC for purity assessment (>95% purity is typical for biological assays) .
- X-ray crystallography : For unambiguous confirmation of crystal structure, though this requires high-quality single crystals .
Q. What preliminary biological assays are used to evaluate its therapeutic potential?
- Enzyme inhibition : Screening against kinases or proteases via fluorometric or colorimetric assays (e.g., IC determination) .
- Anti-inflammatory activity : In vitro models like LPS-induced TNF-α suppression in macrophages .
- Antimicrobial testing : Broth microdilution assays against Gram-positive/negative bacteria and fungi .
Advanced Research Questions
Q. How can researchers optimize reaction yields in the synthesis of this compound?
- Reaction condition tuning :
- Temperature control (e.g., 60–80°C for cyclization steps to avoid side reactions) .
- Solvent selection: Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution efficiency .
Q. How should contradictory biological activity data be resolved (e.g., conflicting IC values across studies)?
- Assay standardization :
- Validate cell lines (e.g., HEK293 vs. HeLa) and ensure consistent ATP concentrations in kinase assays .
- Use internal controls (e.g., reference inhibitors) to normalize inter-lab variability .
Q. What advanced techniques are used to study its interaction with biological targets?
- Surface plasmon resonance (SPR) : Real-time binding kinetics analysis for target-ligand affinity (K) .
- Molecular docking : Computational modeling (e.g., AutoDock Vina) to predict binding poses with proteins like COX-2 or EGFR .
- Cryo-EM/X-ray co-crystallography : For high-resolution structural insights into binding pockets .
Q. How can researchers address solubility challenges in in vivo studies?
- Formulation strategies :
- Use co-solvents (e.g., DMSO:PEG 400 mixtures) for intravenous administration .
- Nanoencapsulation (e.g., liposomes) to enhance bioavailability .
- Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) to improve aqueous solubility .
Q. What computational methods support structure-activity relationship (SAR) studies?
- QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donors to correlate structural features with activity .
- Free-energy perturbation (FEP) : Predict the impact of substituent modifications (e.g., replacing phenyl with pyridyl) on binding affinity .
- ADMET prediction : Tools like SwissADME to forecast pharmacokinetic properties (e.g., CYP450 metabolism) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
